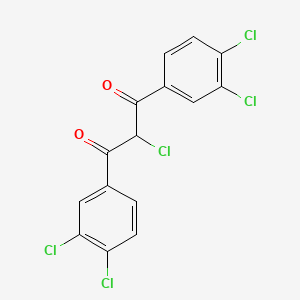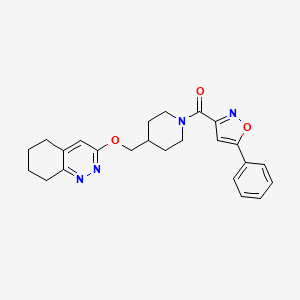
(5-Phenylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions, as seen in the first paper where a substitution reaction was used to synthesize [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime . This suggests that the synthesis of the compound may also involve a series of substitution reactions, possibly starting with a piperidine or isoxazole precursor, followed by the introduction of the tetrahydrocinnolinyl and phenyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which often reveal the preferred conformation of the piperidine ring and the overall geometry of the molecule . For the compound , a similar analysis would likely show the piperidine ring adopting a chair conformation and provide details on the orientation of the phenyl and tetrahydrocinnolinyl groups.
Chemical Reactions Analysis
The related compounds exhibit various intermolecular interactions, such as hydrogen bonds and π-π interactions, which can influence the reactivity and interaction with other molecules . The compound , with its phenyl and isoxazole groups, may also engage in similar interactions, affecting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis, which provides information on the thermal stability of the compound . The compound would likely have a specific thermal stability range, solubility profile, and other physical properties that could be determined using similar analytical methods. The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which would also apply to the compound to predict its electronic behavior .
科学的研究の応用
Synthesis and Structural Studies
Chemical Synthesis and Antibacterial Activity : A study described the synthesis of a novel series of compounds with potent activity against both Gram-positive and Gram-negative bacteria. These compounds, including variations with pyrrolidinyl and morpholino groups, showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, surpassing that of ofloxacin, a popular quinolone antibiotic (Inoue et al., 1994).
Characterization and Theoretical Calculations : Another research focused on synthesizing and characterizing compounds through spectroscopic techniques and single crystal X-ray diffraction. The study also involved theoretical calculations to understand the structural and electronic properties, highlighting interactions such as hydrogen bonding and π···π interactions, which contribute to the stability and reactivity of these molecules (Karthik et al., 2021).
Antiproliferative Activity and Structural Exploration : Research on the synthesis and evaluation of antiproliferative activities of certain heterocyclic compounds revealed their potential against cancer cell lines. The study included detailed structural analysis using various spectroscopic methods and X-ray diffraction, providing insights into the molecular framework and intermolecular interactions responsible for their biological activities (Prasad et al., 2018).
Biological Activities and Potential Applications
Anticancer and Antimicrobial Agents : Syntheses of novel heterocyclic compounds, including 1,3-oxazole clubbed pyridyl-pyrazolines, were explored for their anticancer and antimicrobial activities. This study highlighted the significance of integrating biologically active heterocyclic entities into novel compounds to enhance their therapeutic potential (Katariya et al., 2021).
Selective Inhibitors for Neurological Applications : Research into arylisoxazole-phenylpiperazines aimed at discovering selective acetylcholinesterase inhibitors for treating neurological disorders. This work demonstrated the potential of these compounds to selectively inhibit acetylcholinesterase without affecting butyrylcholinesterase, offering insights into their mechanism of action and therapeutic applications (Saeedi et al., 2019).
Antioxidant and Antimicrobial Properties : The synthesis and evaluation of vanillin-derived piperidin-4-one oxime esters revealed their potent antioxidant and antimicrobial activities. This study showcased the impact of phenyl ester substituents on the biological activities of these compounds, identifying specific derivatives with superior antioxidant and antimicrobial properties compared to standard references (Harini et al., 2012).
Synergistic Effects in Cancer Therapy : A study on comenic acid derivatives containing isoxazole and isothiazole moieties demonstrated their synergistic effect with a first-line antitumor drug in brain tumor chemotherapy. This research offers a novel approach to enhancing the efficacy of existing cancer therapies through chemical modification and combination strategies (Kletskov et al., 2018).
特性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c29-24(21-15-22(31-27-21)18-6-2-1-3-7-18)28-12-10-17(11-13-28)16-30-23-14-19-8-4-5-9-20(19)25-26-23/h1-3,6-7,14-15,17H,4-5,8-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFIARBSZHJBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

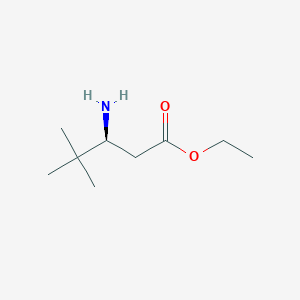

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)
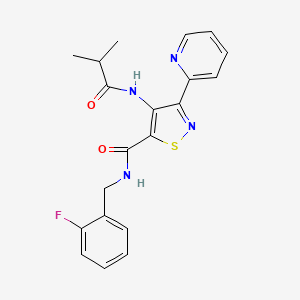
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
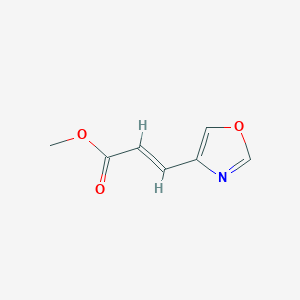
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)

![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
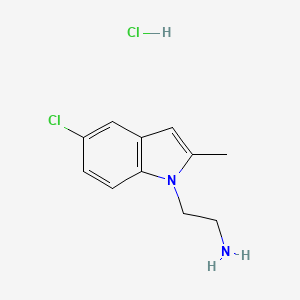
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)
![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)
